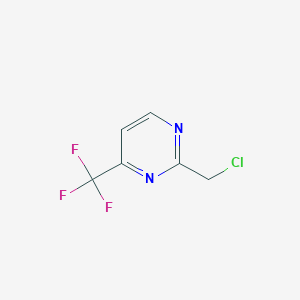

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

Description

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a chloromethyl (-CH₂Cl) group at position 2 and a trifluoromethyl (-CF₃) group at position 4 on the pyrimidine ring. Its molecular formula is C₆H₄ClF₃N₂, with a molar mass of 196.5 g/mol (calculated). This compound serves as a versatile intermediate in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals, owing to the reactive chloromethyl group and the electron-withdrawing trifluoromethyl moiety .

Propriétés

IUPAC Name |

2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-5-11-2-1-4(12-5)6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVIJOALFRBIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717062 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-91-3 | |

| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine typically involves the chloromethylation of 4-(trifluoromethyl)pyrimidine. This can be achieved through a reaction with formaldehyde and hydrochloric acid under acidic conditions. Another method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

Substituted Pyrimidines: Various nucleophiles can replace the chloromethyl group, leading to a wide range of substituted pyrimidines.

Oxidized Derivatives: Oxidation can yield aldehydes, carboxylic acids, or other oxidized forms.

Reduced Derivatives: Reduction can lead to the formation of methyl or methylene derivatives.

Applications De Recherche Scientifique

Synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine

The synthesis of this compound typically involves several steps that can vary based on the desired yield and purity. A notable method includes the reaction of vinyl n-butyl ether with trifluoroacetic anhydride to yield intermediates that are further processed to obtain the final pyrimidine compound .

Biological Applications

Pharmaceutical Applications

- Caspase Inhibitors : Compounds derived from trihalomethyl-substituted pyrimidines, including this compound, have shown promise as caspase inhibitors, which are crucial in apoptosis regulation .

- Hepatitis C Treatment : The compound has been explored for its effectiveness against Hepatitis C virus (HCV), showcasing potential antiviral properties .

- Anticancer Agents : Various derivatives of pyrimidines have been investigated for their anticancer activities, indicating that this compound could also possess similar properties .

Agrochemical Applications

- Herbicides : The compound is utilized as an intermediate in the synthesis of herbicides, particularly effective against specific grass species in cereal crops like wheat . Its trifluoromethyl group enhances herbicidal activity by increasing lipophilicity and metabolic stability.

Chemical Properties and Reactions

The presence of the chloromethyl and trifluoromethyl groups allows for various chemical transformations:

- N-Alkylation and O-Alkylation : These reactions are crucial for synthesizing more complex molecules from this compound. Recent studies have optimized conditions for achieving high yields of alkylated products .

- Coupling Reactions : The compound can participate in coupling reactions under specific conditions, which is beneficial for creating diverse chemical libraries for drug discovery and development .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound reported improved yields through modified reaction conditions. By adjusting solvent systems and reaction temperatures, researchers achieved yields exceeding 90% with minimal by-products .

Case Study 2: Antiviral Activity

Research investigating the antiviral properties of pyrimidine derivatives highlighted that compounds similar to this compound exhibited significant inhibitory effects against HCV replication in vitro. The study concluded that further structural modifications could enhance efficacy and selectivity against viral targets .

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine largely depends on its application. In medicinal chemistry, it often acts as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of substituents on the pyrimidine ring significantly influences chemical reactivity and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Research Findings and Trends

- Similarity Analysis : Computational studies () rank 4-Chloro-2-(trifluoromethyl)pyrimidine with a similarity score of 0.69 to the target compound, indicating divergent properties due to substituent rearrangement .

- Biological Activity: Pyrimidines with trifluoromethyl groups show enhanced bioavailability. For example, 2-Amino-4-(trifluoromethyl)pyrimidine () is utilized in kinase inhibitor research .

- Synthetic Challenges : The introduction of chloromethyl groups requires careful handling due to their propensity for hydrolysis or unintended cross-linking .

Activité Biologique

2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitumor agent. This article reviews the existing literature on its biological activity, synthesis, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a chloromethyl group and a trifluoromethyl group. Its molecular formula is C7H5ClF3N2, with a molecular weight of approximately 182.53 g/mol. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's biological activity and interaction with cellular membranes.

Antitumor Properties

The compound has shown promising results in various studies related to cancer treatment. Its derivatives have been designed to target specific cancer-related proteins and enzymes. Notably, it has been investigated for its ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. For example, derivatives of this compound demonstrated selective toxicity towards cancer cells over healthy cells.

Case Study: In Vitro Activity Against Cancer Cells

In a study evaluating the anti-proliferative effects of synthesized compounds based on this scaffold, this compound derivatives exhibited significant inhibitory activity against several cancer cell lines including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The IC50 values for selected compounds ranged from 1.42 µM to 4.56 µM, indicating potent anti-cancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 2.27 |

| Compound B | HL-60 | 1.42 |

| Compound C | MCF-7 | 3.00 |

| Compound D | HepG2 | 4.56 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Kinases : The compound acts as an inhibitor of various receptor tyrosine kinases (RTKs), which play a significant role in cell signaling pathways associated with cancer progression .

- Cell Cycle Arrest : Studies suggest that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some investigations indicate that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has revealed insights into how modifications affect biological activity. For instance, substituting different groups at various positions on the pyrimidine ring can significantly alter potency and selectivity against specific cancer cell lines .

Notable Findings:

- Compounds with halogen substitutions (like chlorine and bromine) at specific positions exhibited enhanced reactivity and biological activity.

- The presence of lipophilic groups such as trifluoromethyl significantly improved the compounds' affinity for target proteins.

Synthesis Pathways

The synthesis of this compound typically involves several methods:

- Alkylation Reactions : Utilizing chloromethyl derivatives in reactions with pyrimidines.

- Nucleophilic Substitution : Employing nucleophiles to introduce the chloromethyl group onto the pyrimidine ring.

Recent studies have optimized these synthetic routes, achieving high yields and purity for further biological testing .

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves halogenation and functionalization of pyrimidine precursors. Key steps include:

- Chloromethylation: Introduce the chloromethyl group via nucleophilic substitution using reagents like chloromethyl methyl ether (MOMCl) under anhydrous conditions .

- Trifluoromethylation: Employ trifluoromethylating agents (e.g., Ruppert–Prakash reagent, TMSCF) in the presence of catalytic Cu(I) or Pd(0) to ensure regioselectivity .

- Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, acetonitrile as a solvent improves reaction homogeneity, while elevated temperatures (80–100°C) enhance kinetics. Monitor yields via HPLC and adjust stoichiometry to minimize byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management: Segregate halogenated waste for incineration by licensed facilities. Avoid aqueous disposal due to hydrolytic release of HCl .

- Spill Response: Absorb with vermiculite, neutralize with sodium bicarbonate, and ventilate the area .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., nucleophilic substitution vs. elimination) be resolved in derivatization studies?

Answer:

- Mechanistic Probes: Use kinetic isotope effects (KIEs) or Hammett plots to distinguish SN2 vs. E2 pathways. For example, β-deuterium KIEs >1.2 suggest a concerted E2 mechanism .

- Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies. For instance, chloro-methyl groups may stabilize carbocation intermediates, favoring elimination under acidic conditions .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) favor substitution, while bulky bases (DBU) promote elimination .

Q. What strategies enhance the compound’s stability in biological assays?

Answer:

- pH Buffering: Maintain physiological pH (7.4) to prevent hydrolysis of the chloromethyl group. Phosphate buffers are preferable over Tris (risk of nucleophilic attack) .

- Cryopreservation: Store stock solutions in anhydrous DMSO at -80°C to limit degradation (<5% over 6 months) .

- Prodrug Design: Mask the chloromethyl group with enzymatically cleavable protecting groups (e.g., acetyl) to improve serum stability .

Q. How can computational methods predict biological activity or toxicity?

Answer:

- Molecular Docking: Screen against target enzymes (e.g., kinases) using AutoDock Vina. The trifluoromethyl group’s hydrophobicity may enhance binding affinity to hydrophobic pockets .

- ADMET Prediction: Tools like SwissADME assess logP (~2.5) and permeability (Caco-2 >5 × 10 cm/s), indicating moderate bioavailability. Toxicity risks (e.g., hepatotoxicity) are flagged via QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.